molecular formula C10H10FN5OS2 B6712705 N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B6712705
M. Wt: 299.4 g/mol
InChI Key: KFXRHZHLXLRPHR-UHFFFAOYSA-N
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Description

N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name

N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5OS2/c1-3-6-7(11)8(13-4-12-6)18-10-16-15-9(19-10)14-5(2)17/h4H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXRHZHLXLRPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)SC2=NN=C(S2)NC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:

    Formation of the pyrimidine ring: The starting material, 6-ethyl-5-fluoropyrimidin-4-amine, is synthesized through a series of reactions involving the condensation of ethyl acetoacetate with guanidine, followed by fluorination.

    Thiadiazole ring formation: The pyrimidine derivative is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyrimidine ring can be reduced to an amine.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

N-[5-(6-ethyl-5-fluoropyrimidin-4-yl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the ethyl and fluorine substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its potency and selectivity compared to other similar compounds.

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